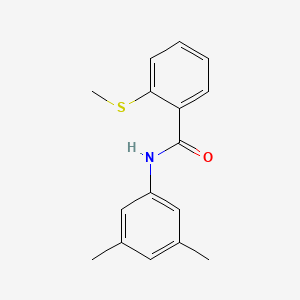

N-(3,5-dimethylphenyl)-2-(methylsulfanyl)benzamide

Descripción

Propiedades

IUPAC Name |

N-(3,5-dimethylphenyl)-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS/c1-11-8-12(2)10-13(9-11)17-16(18)14-6-4-5-7-15(14)19-3/h4-10H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTCAGFDWSMYSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(methylsulfanyl)benzamide typically involves the reaction of 3,5-dimethylaniline with 2-(methylsulfanyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for N-(3,5-dimethylphenyl)-2-(methylsulfanyl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,5-dimethylphenyl)-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Potential

Research indicates that compounds with similar structures to N-(3,5-dimethylphenyl)-2-(methylsulfanyl)benzamide often exhibit anti-inflammatory and analgesic properties. The compound may interact with enzymes or receptors involved in pain pathways, making it a candidate for further pharmacological studies aimed at treating inflammatory diseases.

Antimicrobial and Anticancer Activities

Benzamide derivatives have shown significant biological activities, including antimicrobial and anticancer properties. Preliminary studies suggest that N-(3,5-dimethylphenyl)-2-(methylsulfanyl)benzamide could serve as a lead compound in drug discovery for these indications. Its structural characteristics may allow for modifications to enhance efficacy or reduce side effects .

Materials Science Applications

Beyond medicinal uses, N-(3,5-dimethylphenyl)-2-(methylsulfanyl)benzamide could find applications in materials science. Its chemical stability and functional properties make it a candidate for developing new polymers or coatings. The compound's unique structure allows for potential modifications that could tailor its properties for specific industrial applications.

Biological Interaction Studies

Understanding the interactions of N-(3,5-dimethylphenyl)-2-(methylsulfanyl)benzamide with biological targets is crucial for elucidating its pharmacological effects. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking simulations can provide insights into binding affinities and mechanisms of action. Initial studies suggest that variations in substituents can significantly affect these interactions compared to simpler benzamide derivatives.

Case Studies

Several case studies have explored the efficacy of N-(3,5-dimethylphenyl)-2-(methylsulfanyl)benzamide:

- Cytotoxicity Assays : Research has indicated strong cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes implicated in cancer progression, indicating a role in targeted cancer therapy .

Mecanismo De Acción

The mechanism of action of N-(3,5-dimethylphenyl)-2-(methylsulfanyl)benzamide is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and sulfur-containing functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparación Con Compuestos Similares

Key Differences :

- The target compound replaces the hydroxyl group on the naphthalene ring with a methylsulfanyl group on the benzamide core.

Substituent Effects on Herbicidal Activity

The sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide () shares the methylsulfanyl group with the target compound. Its herbicidal activity is attributed to:

Comparison :

- The target compound lacks the chloro and trifluoromethyl groups but retains the methylsulfanyl moiety. This simplification may reduce environmental persistence while maintaining activity through optimized substituent positioning.

Functional Group Variations in Benzamide Derivatives

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Features an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. This highlights how amide substituents (e.g., hydroxy vs. methylsulfanyl) dictate chemical reactivity rather than biological activity .

- Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): A commercial herbicide with a pyridinecarboxamide core. Its activity stems from fluorine substituents and aromatic heterocycles, demonstrating the diversity of bioactive benzamide designs .

Data Table: Structural and Functional Comparison

Mechanistic and Structural Insights

- Substituent Position : 3,5-Disubstitution on the anilide ring maximizes PET inhibition by aligning electron-withdrawing groups for optimal interaction with PSII .

- Lipophilicity : Methylsulfanyl and trifluoromethyl groups enhance membrane penetration and target binding, as seen in .

- Electron Effects : Electron-withdrawing groups (e.g., SCH₃, CF₃) stabilize charge-transfer interactions in PSII, a common mechanism among herbicides .

Actividad Biológica

N-(3,5-dimethylphenyl)-2-(methylsulfanyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide functional group with a methylsulfanyl substitution and a dimethylphenyl moiety. Its molecular formula is characterized by the following structural features:

- Benzamide Backbone : Central to its activity, the benzamide structure is known for various biological interactions.

- Methylsulfanyl Group : This modification may enhance lipophilicity, potentially improving bioavailability.

- Dimethyl Substituents : The 3 and 5 positions on the phenyl ring are substituted with methyl groups, influencing the steric and electronic properties of the molecule.

Biological Activities

Research has indicated that benzamide derivatives often exhibit significant biological activities, including:

While specific research on N-(3,5-dimethylphenyl)-2-(methylsulfanyl)benzamide's mechanism of action remains sparse, it is hypothesized that:

- The amide bond may be hydrolyzed under acidic or basic conditions, leading to active metabolites that could exert biological effects.

- The compound may interact with biological targets involved in inflammation and pain pathways, similar to other benzamide derivatives.

Case Studies and Research Findings

- Neuroleptic Activity : A study on related benzamides demonstrated their ability to inhibit apomorphine-induced stereotyped behavior in rats. This suggests that compounds with similar structures could also exhibit neuroleptic effects .

- Fungicidal Activities : In a comparative study of various benzamide derivatives, some exhibited significant antifungal activity against multiple strains. Although N-(3,5-dimethylphenyl)-2-(methylsulfanyl)benzamide was not specifically tested, its structural relatives showed promising results .

- Histone Deacetylase Inhibition : Research on new benzamide derivatives highlighted their potential as histone deacetylase inhibitors, which play a crucial role in cancer therapy. This class of compounds may share similar inhibitory profiles .

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(4-methoxyphenyl)-2-(methylsulfanyl)benzamide | Contains methoxy group instead of dimethyl groups | Potentially enhanced solubility |

| N-(2-chlorophenyl)-2-(methylsulfanyl)benzamide | Chlorine substitution at ortho position | May exhibit different reactivity patterns |

| N,N-diethyl-2-(methylsulfanyl)benzamide | Diethyl substitution on nitrogen | Altered lipophilicity affecting absorption |

| N-benzyl-2-(methylsulfanyl)benzamide | Benzyl group instead of dimethyl groups | Could enhance interactions with biomolecules |

Q & A

Q. What are the recommended synthetic routes for N-(3,5-dimethylphenyl)-2-(methylsulfanyl)benzamide, and what are the critical reaction parameters?

The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. Key steps include:

- Thioether linkage formation : Reacting 2-(methylsulfanyl)benzoic acid derivatives with 3,5-dimethylaniline under coupling agents like EDCI/HOBt.

- Amide bond formation : Using carbodiimide-mediated coupling between 2-(methylsulfanyl)benzoyl chloride and 3,5-dimethylphenylamine in anhydrous dichloromethane at 0–5°C .

- Critical parameters : Maintain inert atmosphere (N₂/Ar) to prevent oxidation of the methylsulfanyl group. Monitor pH during amidation (optimal pH 7–8). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing N-(3,5-dimethylphenyl)-2-(methylsulfanyl)benzamide?

- NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm methylsulfanyl (-SMe) protons (δ ~2.5 ppm) and aromatic substituents (e.g., dimethylphenyl at δ 6.7–7.3 ppm) .

- X-ray crystallography : Use the WinGX suite for single-crystal analysis to resolve molecular geometry and confirm the thioether-amide conformation. Critical metrics include bond angles (C-S-C ~100°) and torsional strain in the benzamide backbone .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic properties in vitro?

- Solubility and permeability :

- Use shake-flask method (PBS at pH 7.4) to measure aqueous solubility.

- Perform parallel artificial membrane permeability assay (PAMPA) to predict blood-brain barrier penetration .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Monitor demethylation or sulfoxide formation as primary metabolites .

- Protein binding : Equilibrium dialysis with human serum albumin (HSA) to calculate unbound fraction .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in anticancer assays)?

- Variable factors to control :

- Cell line specificity : Test across multiple lines (e.g., MCF-7, HepG2) to assess tissue-dependent efficacy .

- Assay conditions : Standardize incubation time (48–72 hr), serum concentration (10% FBS), and DMSO content (<0.1%) .

- Mechanistic studies : Perform target engagement assays (e.g., thermal shift for protein binding) to confirm direct vs. indirect activity .

- Statistical validation : Use ANOVA with post-hoc tests to compare replicates and identify outliers .

Q. What strategies can optimize the compound’s selectivity for therapeutic targets (e.g., kinases vs. proteases)?

- Computational docking : Screen against homology models of off-target proteins (e.g., CYP3A4) to identify steric clashes or unfavorable interactions. Prioritize modifications at the 3,5-dimethylphenyl group to reduce off-target binding .

- Functional group tuning : Replace methylsulfanyl with sulfone (-SO₂Me) to enhance polarity and disrupt hydrophobic interactions with non-target enzymes .

- Pharmacophore mapping : Align with known inhibitors (e.g., tyrosine kinase inhibitors) to retain critical hydrogen-bonding motifs .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s antimicrobial efficacy across studies?

- Possible causes :

- Strain variability : Test against standardized panels (e.g., ATCC strains) with documented resistance profiles .

- Biofilm vs. planktonic cultures : Use crystal violet assay to quantify biofilm inhibition separately .

- Synergistic effects : Combine with adjuvants (e.g., efflux pump inhibitors) to clarify standalone vs. combination activity .

- Validation : Cross-reference with transcriptomic data (RNA-seq) to identify upregulated pathways during treatment .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.